4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Beschreibung

Eigenschaften

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHRQMWAQARPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)N1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which is known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

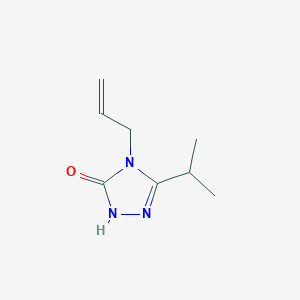

Chemical Structure

The chemical structure of 4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be represented as follows:

This structure features a triazole ring, which is a key component in many bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In a study examining various triazole compounds, it was found that certain derivatives demonstrated activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-triazol-5-one | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Enterococcus faecalis | 128 µg/mL |

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. Compounds similar to 4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-triazol-5-one have shown promising results in inhibiting cancer cell proliferation. For instance, studies have highlighted the ability of these compounds to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with varying IC50 values .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(prop-2-en-1-yl)-3-(propan-2-yl)-4,5-dihydro-1H-triazol-5-one | MCF-7 | 27.3 |

| HCT116 | 6.2 |

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in cell division and metabolic processes. The triazole ring system is known to inhibit the activity of certain enzymes by mimicking natural substrates or by binding to active sites .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives. For example:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial properties against multiple pathogens. The results indicated that modifications on the triazole ring significantly affected the antimicrobial potency .

- Anticancer Screening : Another study focused on evaluating the cytotoxic effects of triazole derivatives on cancer cell lines. The findings revealed that specific substitutions on the triazole structure enhanced anticancer activity compared to standard chemotherapeutic agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Triazolone Ring

The triazolone core facilitates nucleophilic substitution due to electron-deficient nitrogen atoms. For example:

- Reaction with amines : Analogous triazolones (e.g., 4,5-dihydro-1H-1,2,4-triazol-5-ones) react with primary or secondary amines under reflux conditions (90–120°C) to yield substituted derivatives, often via ring-opening or functionalization at the N4 position .

- Thiol/thioamide formation : Thiosemicarbazides or mercapto reagents can replace the oxo group, forming thiolated triazole derivatives .

Example Reaction Pathway

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triazolone + RNH₂ | Reflux, 2–6 h | N-substituted triazolone derivatives | 70–85% |

Cycloaddition Reactions Involving the Allyl Group

The propenyl (allyl) substituent participates in [3+2] cycloadditions, particularly with azides or nitriles:

- Click chemistry : Allyl-triazolones undergo Huisgen cycloaddition with aryl azides under Cu(I) catalysis to form 1,2,3-triazole hybrids .

- Diels-Alder reactivity : The allyl group may act as a dienophile in reactions with electron-rich dienes, forming fused bicyclic systems .

Key Observations

- Cycloadditions typically proceed at 50–100°C in polar aprotic solvents (e.g., DMSO) .

- Steric hindrance from the isopropyl group may reduce reaction rates.

Condensation Reactions

The triazolone scaffold reacts with carbonyl compounds (e.g., aldehydes, ketones) to form conjugated systems:

- Knoevenagel condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol under basic conditions yields chalcone-like products .

- Schiff base formation : The oxo group condenses with hydrazines or hydroxylamines to generate hydrazones or oximes .

Example from Literature

A structurally similar triazolone condensed with 5-methyl-2-phenylpyrazol-3-one in ethanol (100°C, 2 h) to form a methylene-bridged hybrid in 96% yield .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the triazolone ring undergoes cleavage:

- Acid-mediated hydrolysis : Yields linear amides or ureas via C–N bond cleavage .

- Base-induced rearrangements : Ring-opening followed by recyclization forms thiazoles or pyrazoles, as observed in reactions with ethyl 2-chloro-3-oxobutanoate .

Mechanistic Insight

In alkaline ethanol, triazolones react with thiosemicarbazide to form pyrazolin-N-thioamides, which further cyclize to thiazoles .

Oxidation and Reduction

- Allyl group oxidation : The propenyl substituent is susceptible to epoxidation (e.g., with mCPBA) or allylic oxidation to form carbonyl derivatives .

- Triazolone reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group, yielding dihydrotriazole alcohols .

Coordination Chemistry

The triazolone’s nitrogen atoms act as ligands for transition metals:

Q & A

Q. Basic

- Storage : Keep in sealed containers at 2–8°C in a dry environment to prevent hydrolysis .

- First aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested, providing the safety data sheet (SDS) for reference .

How can reaction yields be optimized for scaled synthesis?

Q. Advanced

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency vs. ethanol .

- Catalyst screening : Transition metals (e.g., CuI) accelerate click chemistry for triazole formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >70% yield .

What analytical techniques validate stability under varying conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to triazole-thiones) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

How is computational modeling applied to study its interactions?

Advanced

Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes to biological targets. For example, triazolone derivatives exhibit π-π stacking with DNA gyrase active sites, validated by crystallographic data . Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to rationalize redox behavior .

What experimental designs are robust for in vivo studies?

Q. Advanced

- Randomized block designs : Control for variables like animal age/weight or microbial strain variability .

- Dose-ranging studies : Use 3–5 concentrations to establish therapeutic windows and toxicity thresholds.

- Positive/negative controls : Include known antimicrobials (e.g., ciprofloxacin) and vehicle-only groups to validate assay integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.